(2R)-1-benzyl-2-(chloromethyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring with distinct functional groups. Specifically, it contains a benzyl group attached to the nitrogen atom and a chloromethyl group at the second carbon of the pyrrolidine structure. This unique configuration contributes to its chemical properties and potential biological activities, making it a valuable compound in various scientific applications. The molecular formula for this compound is with a molecular weight of approximately 209.71 g/mol.
This compound belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. The specific structural features of (2R)-1-benzyl-2-(chloromethyl)pyrrolidine allow it to serve as an important intermediate in the synthesis of more complex molecules.
The synthesis of (2R)-1-benzyl-2-(chloromethyl)pyrrolidine can be accomplished through several methods:
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₆ClN |
Molecular Weight | 209.71 g/mol |
IUPAC Name | (2R)-1-benzyl-2-(chloromethyl)pyrrolidine |
InChI | InChI=1S/C12H16ClN/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1 |
Isomeric SMILES | C1CC@@HCCl |
Canonical SMILES | C1CC(N(C1)CC2=CC=CC=C2)CCl |
(2R)-1-benzyl-2-(chloromethyl)pyrrolidine participates in several chemical reactions due to its reactive functional groups:
The mechanism of action for (2R)-1-benzyl-2-(chloromethyl)pyrrolidine primarily involves its interactions with biological targets such as enzymes and receptors. The presence of the benzyl group enhances binding affinity to these targets, while the chloromethyl group facilitates covalent modification processes. This dual functionality makes it a significant compound in biochemical studies and drug development.
(2R)-1-benzyl-2-(chloromethyl)pyrrolidine exhibits several notable physical and chemical properties:
Additional relevant data includes:
Property | Value |
---|---|
Density | Not specified |
Boiling Point | Not specified |
Melting Point | Not specified |
(2R)-1-benzyl-2-(chloromethyl)pyrrolidine has several applications across various fields:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3